molecular formula C16H17NO2S B2630480 N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide CAS No. 1234991-57-1

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2630480
CAS No.: 1234991-57-1
M. Wt: 287.38
InChI Key: SWEUMICKXIMWIW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a cyclopropylamine substituent and a thiophene methyl group, structural motifs commonly employed in the design of bioactive molecules. Compounds within this chemical class have been investigated as key scaffolds for developing novel therapeutics, particularly as enzyme inhibitors . The structural framework of this molecule suggests potential for application in kinase inhibitor research. Specifically, N-cyclopropylbenzamide hybrids have been identified as a novel class of p38 mitogen-activated protein kinase (MAPK) inhibitors . P38 MAPK is a critical target in inflammatory and autoimmune disease pathways. Research indicates that such hybrids can exhibit potent inhibitory activity and high kinase selectivity, making them valuable chemical tools for probing cellular signaling mechanisms . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are responsible for confirming the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-15-5-3-2-4-14(15)16(18)17(13-6-7-13)10-12-8-9-20-11-12/h2-5,8-9,11,13H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEUMICKXIMWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the preparation of 2-methoxybenzoyl chloride from 2-methoxybenzoic acid using thionyl chloride.

    Introduction of the Cyclopropyl Group: The cyclopropylamine is then reacted with 2-methoxybenzoyl chloride to form N-cyclopropyl-2-methoxybenzamide.

    Attachment of the Thiophen-3-ylmethyl Group: The final step involves the alkylation of N-cyclopropyl-2-methoxybenzamide with thiophen-3-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophen-3-ylmethyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be targeted by electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-cyclopropyl-2-hydroxy-N-(thiophen-3-ylmethyl)benzamide.

    Reduction: Formation of N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)aniline.

    Substitution: Formation of various substituted thiophen-3-ylmethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide as an anticancer agent. Compounds with similar structural motifs have been shown to target key pathways involved in cancer proliferation. For instance, derivatives that contain thiophene and methoxy groups have exhibited selective inhibition of cancer cell lines, particularly breast and lung cancer cells. This selectivity is crucial for minimizing side effects on healthy tissues while maximizing therapeutic efficacy .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases associated with tumor growth. Kinase assays have confirmed that compounds in this class can selectively inhibit the activity of receptors such as EGFR (epidermal growth factor receptor) and HER-2, which are pivotal in many cancers .

Synthetic Applications

Chemical Reactivity
This compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The methoxy group is particularly reactive; it can be oxidized or substituted under appropriate conditions, allowing for the synthesis of more complex molecules. Such transformations are essential for developing new pharmaceuticals or modifying existing ones to enhance their efficacy or reduce toxicity.

Biological Evaluations

In vitro Studies
In vitro evaluations demonstrate that this compound possesses significant antiproliferative activity against various cancer cell lines. For example, studies report IC50 values indicating potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with selectivity over non-cancerous cell lines .

Case Study: Antioxidative Properties
A related investigation into benzamide derivatives revealed that compounds with similar structures exhibited antioxidative properties, which could contribute to their anticancer effects by reducing oxidative stress within cells . This highlights a dual mechanism where the compound not only inhibits cancer cell proliferation but also protects healthy cells from oxidative damage.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Acyl Chain Length and Carboxyphenyl Groups

In a study on PCAF histone acetyltransferase (HAT) inhibitors, benzamide derivatives with long 2-acylamino substituents (e.g., hexanoyl, tetradecanoyl) exhibited inhibitory activities ranging from 61% to 79% at 100 μM concentrations. For example:

  • 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (8): 67% inhibition
  • 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17): 79% inhibition

However, the absence of a long acyl chain (as in compound 17) might reduce its activity in PCAF HAT inhibition, suggesting substituent-dependent efficacy.

N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. In contrast, the thiophen-3-ylmethyl group in the target compound could act as a π-donor or steric hindrance, altering its coordination behavior in catalytic applications .

Crystallography and Characterization

The thiophene moiety in the target compound may introduce torsional strain, complicating crystallization compared to simpler benzamides .

Enzyme Inhibition Potential

The target compound’s methoxy group may mimic the hydroxyl group in anacardic acid (AA), a known PCAF HAT inhibitor (68% activity). However, anthranilic acid derivatives with shorter chains showed reduced activity (34%), highlighting the critical role of substituent bulkiness .

Thiophene vs. Benzene Rings

The thiophen-3-ylmethyl group introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) absent in carboxyphenyl analogs. This could enhance membrane permeability or target selectivity in biological systems.

Biological Activity

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a cyclopropyl group, a methoxy group, and a thiophene moiety attached to a benzamide backbone. The structural configuration is crucial for its interaction with biological targets.

Structural Formula

N cyclopropyl 2 methoxy N thiophen 3 ylmethyl benzamide\text{N cyclopropyl 2 methoxy N thiophen 3 ylmethyl benzamide}

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against SARS-CoV-2. The compound's ability to inhibit the 3CL protease of the virus has been highlighted, suggesting its potential as a therapeutic agent in treating COVID-19 .

Receptor Interaction

The compound has been evaluated for its interaction with serotonin receptors, particularly the 5-HT2C receptor. Research indicates that modifications in the N-substituent can significantly affect agonistic activity at these receptors, with some derivatives showing enhanced potency and selectivity .

Anticancer Properties

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown significant activity against MCF-7 (breast cancer) and U-937 (leukemia) cell lines, indicating a potential for further development as anticancer agents .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that the compound possesses favorable properties for central nervous system penetration, which is critical for drugs targeting neurological conditions. Calculated values such as cLogP and LogBB indicate good blood-brain barrier permeability, making it a candidate for neurological applications .

Table 1: Biological Activity Summary

Activity TypeCell Line / TargetIC50 (µM)Reference
AntiviralSARS-CoV-2 3CL Protease0.5
Serotonin Agonism5-HT2C Receptor23
AnticancerMCF-70.65
AnticancerU-9371.54

Case Study: Inhibition of SARS-CoV-2 Protease

A study focused on the inhibition of the SARS-CoV-2 protease demonstrated that derivatives of this compound effectively bind to the active site of the enzyme, disrupting viral replication pathways .

Case Study: Serotonin Receptor Modulation

Another investigation into the serotonin receptor modulation revealed that specific modifications in the compound's structure could enhance its selectivity and potency as an agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Q & A

Q. 1.1. What synthetic strategies are most effective for constructing the N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide scaffold?

Methodological Answer:

  • Stepwise functionalization : Begin with benzamide core synthesis via coupling reactions (e.g., using benzoyl chloride derivatives and amines). Introduce the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling. The thiophene-3-ylmethyl moiety can be added using alkylation or reductive amination, as seen in analogous benzamide syntheses .
  • Key reagents : Benzoylisothiocyanate (for thiourea intermediates) and TBHP (for oxidative cyclization) are critical for regioselectivity and yield optimization .

Q. 1.2. How can spectroscopic data (NMR, IR, MS) resolve ambiguities in the structural confirmation of this compound?

Methodological Answer:

  • NMR analysis : Use 1H^1H- and 13C^{13}C-NMR to distinguish between the cyclopropyl (δ ~0.5–1.5 ppm for CH2_2) and thiophene (δ ~6.5–7.5 ppm for aromatic protons) groups. Methoxy protons typically appear as singlets at δ ~3.8–4.0 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) can confirm molecular ion peaks and fragmentation patterns, especially for distinguishing regioisomers of thiophene substitution .

Advanced Research Questions

Q. 2.1. What experimental approaches can elucidate the impact of the cyclopropyl group on the compound’s electronic and steric properties?

Methodological Answer:

  • X-ray crystallography : Compare bond lengths and angles in cyclopropyl-containing benzamides (e.g., N-cyclohexyl analogs) to quantify steric strain and conjugation effects. For example, cyclopropyl groups introduce ~109° bond angles, altering planarity and π-orbital overlap .
  • DFT calculations : Use Gaussian or ORCA software to model electron density distribution and HOMO-LUMO gaps. Substituents like methoxy and thiophene can stabilize charges via resonance, while cyclopropane may increase ring strain .

Q. 2.2. How can researchers reconcile contradictory solubility data for benzamide derivatives with similar substituents?

Methodological Answer:

  • Solubility parameter analysis : Use Hansen solubility parameters (δd_d, δp_p, δh_h) to compare polar (methoxy) vs. nonpolar (cyclopropyl, thiophene) contributions. For example, thiophene’s sulfur atom increases δp_p, enhancing solubility in DMSO but reducing it in hexane .
  • Crystallinity studies : Powder X-ray diffraction (PXRD) can correlate solubility with polymorphic forms. Amorphous phases generally exhibit higher solubility than crystalline ones .

Mechanistic and Stability Studies

Q. 3.1. What degradation pathways are dominant for this compound under oxidative conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to H2 _2O2_2/UV or Fe2+^{2+}-catalyzed Fenton reactions. Monitor via LC-MS for oxidation products (e.g., sulfoxide formation on thiophene or cyclopropane ring-opening) .
  • Stabilization strategies : Add antioxidants (e.g., BHT) or use cyclodextrin encapsulation to protect labile thiophene and cyclopropyl moieties .

Q. 3.2. How does the thiophene-3-ylmethyl group influence intermolecular interactions in solid-state packing?

Methodological Answer:

  • Crystal engineering : Analyze hydrogen-bonding motifs (e.g., N–H···O or C–H···π interactions) in single-crystal structures. Thiophene’s sulfur can participate in weak S···π contacts, while methoxy groups form O–H···N bonds with adjacent benzamide units .

Key Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed couplings for regioselective thiophene functionalization .
  • Stability : Store the compound under inert gas (N2_2) at −20°C to prevent cyclopropane ring-opening .
  • Computational modeling : Use Multiwfn or VMD for visualizing non-covalent interactions in crystal structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.